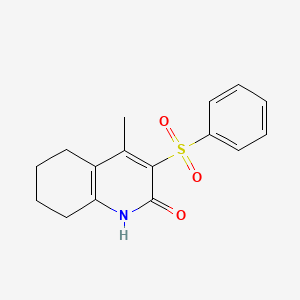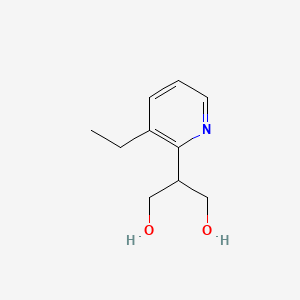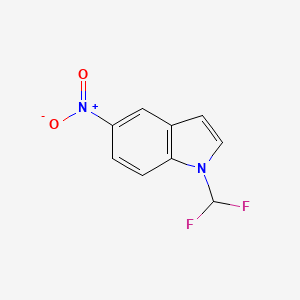methanone oxime CAS No. 338953-34-7](/img/structure/B2396846.png)
[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl](phenyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-ylmethanone oxime” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities .
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, especially in the design of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, rendering it useful for drug development. By incorporating this moiety, scientists can modify pharmacokinetics, improve bioavailability, and enhance drug-receptor interactions .
Photoredox Catalysis
Photoredox reactions involve light-induced electron transfer processes. Our compound can serve as a radical precursor in photoredox catalysis. When exposed to visible light, it undergoes intramolecular single electron transfer (SET) reactions. This property enables the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions. Similar transformations, such as S-perfluoroethylation and S-perfluoro-iso-propylation, are also achievable using corresponding perfluoroalkyl phenyl sulfones .
Agrochemicals and Pest Control
Trifluoromethyl-containing compounds often exhibit enhanced biological activity. In the case of our compound, its trifluoromethyl group contributes to superior pest control properties. Researchers have explored its potential as an insecticide or fungicide due to its unique structure and reactivity. For instance, it could be a key structural motif in novel agrochemicals .
Antifungal Properties
Studies have evaluated oxime ethers, including our compound, for their antifungal activity. Against important human pathogens like Candida albicans, Aspergillus fumigatus, Candida glabrata, Candida krusei, and Aspergillus flavus, these compounds have shown promise. Their potential as antifungal agents warrants further investigation .
Tuberculosis Research
Derivatives derived from our compound have been investigated for their in vitro antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These studies contribute to the ongoing fight against tuberculosis .
Synthetic Methodology
Practical synthetic methods for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles have been developed. These compounds find applications in both agrochemicals and pharmaceuticals. The scalable synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole enable their regioselective elaboration through lithiation/electrophilic trapping chemistries .
Remember, the multifaceted applications of this compound continue to inspire scientific exploration and innovation. If you’d like further details or have additional questions, feel free to ask! 🌟
Direcciones Futuras
Pyrrole-containing compounds, such as “5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-ylmethanone oxime”, have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, they are likely to continue to be a focus of research in the future, with the aim of exploring their potential against various diseases or disorders .
Propiedades
IUPAC Name |
(NZ)-N-[[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-7-10(13(14,15)16)12(17-8)11(18-19)9-5-3-2-4-6-9/h2-7,17,19H,1H3/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQOQSOFHWRZRI-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=NO)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C(=N\O)/C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl](phenyl)methanone oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2396765.png)
![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2396766.png)
![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)



![1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid](/img/structure/B2396785.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)